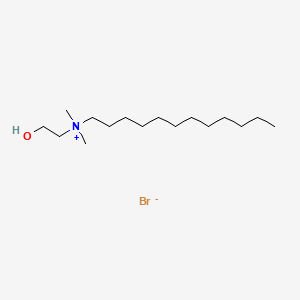

Dodecyl(2-hydroxyethyl)dimethylammonium bromide

Description

Dodecyl(2-hydroxyethyl)dimethylammonium bromide is a cationic quaternary ammonium surfactant characterized by a dodecyl (C12) hydrophobic tail, a dimethylammonium head group substituted with a hydroxyethyl moiety, and a bromide counterion. Its amphiphilic structure enables diverse applications:

- Electrochemical Sensing: It serves as a selective ionophore in potentiometric sensors for detecting environmental pollutants, leveraging its ability to form stable complexes with target analytes .

- Biochemical Interactions: Derivatives with hydroxyethyl groups, such as BHDM18, inhibit choline transport in neuronal systems, highlighting its relevance in neuropharmacology .

The hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from conventional quaternary ammonium surfactants. This structural feature improves solubility and may contribute to its selectivity in sensor applications .

Properties

IUPAC Name |

dodecyl-(2-hydroxyethyl)-dimethylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16-18;/h18H,4-16H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQLPWLODYZCLE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCO.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884351 | |

| Record name | 1-Dodecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7009-61-2 | |

| Record name | Dodecyl(2-hydroxyethyl)dimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7009-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauril 13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl(2-hydroxyethyl)dimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYL LAURDIMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MP5DA7GHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl(2-hydroxyethyl)dimethylammonium bromide can be synthesized through the reaction of dodecyl bromide with N,N-dimethylethanolamine . The reaction typically occurs in the presence of a solvent such as ethanol or isopropanol and requires heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dodecyl(2-hydroxyethyl)dimethylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include (AgNO3) and (NaOH). These reactions typically occur at room temperature.

Oxidation Reactions: Reagents such as (KMnO4) can be used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with silver nitrate yield dodecyl(2-hydroxyethyl)dimethylammonium nitrate .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₁₆H₃₆BrNO

- Molecular Weight: 338.37 g/mol

- CAS Number: 7009-61-2

DHEMAB features a long hydrophobic dodecyl chain attached to a hydroxyethyl group and two dimethyl groups, which contribute to its amphiphilic nature, making it effective in reducing surface tension and forming micelles.

Surfactant in Nanoparticle Synthesis

DHEMAB is utilized as a surfactant in the synthesis of nanoparticles. Its ability to stabilize colloidal systems allows for the controlled growth of nanoparticles, which is crucial in materials science and nanotechnology.

| Application | Details |

|---|---|

| Nanoparticle Type | Metal, semiconductor nanoparticles |

| Method | Stabilization during synthesis |

| Benefits | Improved size uniformity and stability |

Biological Applications

DHEMAB is employed in the preparation of liposomes and vesicles for drug delivery systems. Its surfactant properties enhance membrane permeability, facilitating the transport of therapeutic agents across cell membranes.

| Biological Use | Purpose |

|---|---|

| Liposome Formation | Encapsulation of drugs |

| Cell Membrane Interaction | Enhances drug uptake in target cells |

| Antimicrobial Activity | Effective against various pathogens |

Case Study: Drug Delivery Systems

Research has demonstrated that DHEMAB improves the cellular uptake of anticancer drugs when incorporated into liposomal formulations. Studies indicated a significant increase in drug efficacy due to enhanced permeability facilitated by DHEMAB .

Industrial Applications

In the industrial sector, DHEMAB is used in the formulation of detergents, fabric softeners, and emulsifiers due to its surfactant properties.

| Industry Application | Details |

|---|---|

| Detergents | Enhances cleaning efficiency |

| Fabric Softeners | Improves texture and feel of fabrics |

| Emulsifiers | Stabilizes oil-water mixtures |

Antimicrobial Properties

DHEMAB exhibits significant antimicrobial activity, making it suitable for disinfectants and antiseptics. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Comparative Antimicrobial Efficacy

A study compared the efficacy of DHEMAB with other quaternary ammonium compounds against common pathogens:

| Compound | Efficacy Against E. coli | Efficacy Against S. aureus |

|---|---|---|

| DHEMAB | High | Moderate |

| Benzalkonium Chloride | Moderate | High |

| Cetyltrimethylammonium Bromide | High | High |

Mechanism of Action

The mechanism of action of dodecyl(2-hydroxyethyl)dimethylammonium bromide involves its ability to interact with cell membranes due to its cationic nature. It disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Dodecyl(2-hydroxyethyl)dimethylammonium bromide is compared to structurally analogous quaternary ammonium surfactants below:

Table 1: Structural and Physicochemical Properties

Key Comparisons:

Chain Length and Hydrophobicity: CTAB (C16) exhibits stronger hydrophobicity than DHDAB-OH (C12), making it more effective in stabilizing nanocrystals but less water-soluble . Didecyl dimethylammonium bromide (two C10 chains) shows higher HERG channel blockade potency (IC50 = 5 nM) due to increased lipid membrane affinity , whereas DHDAB-OH’s hydroxyethyl group may reduce such activity.

Head Group Functionality: The hydroxyethyl group in DHDAB-OH enhances hydrogen bonding, improving sensor selectivity compared to non-functionalized analogs like DDAB . In contrast, HEDMOAC (C8 with hydroxyethyl) exhibits lower hydrophobicity, favoring interactions with biomembranes over micellization .

Surface Activity :

- Dihexadecyl dimethylammonium bromide achieves a higher surface excess (2.60×10⁻¹⁰ mol/cm²) due to dual alkyl chains, whereas DHDAB-OH’s single chain likely reduces surface adsorption efficiency .

Biological Activity: Bis-quaternary compounds like BHDM18 (Ki = 75 nM) are less potent choline transport inhibitors than non-hydroxyethyl analogs (e.g., BTE18, Ki = 28 nM), suggesting hydroxyethyl groups hinder target binding .

Application-Specific Behavior:

- Electrochemical Sensing : DHDAB-OH outperforms CTAB and DDAB in sensor selectivity due to its hydroxyethyl group, which facilitates analyte recognition via hydrogen bonding .

- Nanomaterial Synthesis: DDAB directs perovskite nanocube-to-nanosheet transitions, while DHDAB-OH’s gas-phase aggregation properties remain underexplored in this context .

- Biological Membranes : HEDMOAC (C8) and DHDAB-OH both interact with biomembranes, but the latter’s longer chain may enhance partitioning into lipid bilayers .

Biological Activity

Dodecyl(2-hydroxyethyl)dimethylammonium bromide, commonly referred to as Lauril 13, is a quaternary ammonium compound with significant biological activity, particularly as a cationic surfactant. Its unique structure allows it to interact with biological membranes, leading to various effects that are critical in both scientific research and practical applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 338.367 g/mol

- CAS Number : 7009-61-2

This compound functions primarily through the disruption of cell membranes. This mechanism involves the insertion of the surfactant into lipid bilayers, which affects membrane integrity and leads to cell death. The following biochemical pathways are influenced:

- Disruption of Membrane Integrity : The surfactant alters the fluidity of cell membranes, impacting membrane-bound enzymes and transport proteins.

- Cell Death : The primary outcome of its action is cell lysis due to compromised membrane integrity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of microorganisms. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

| Aspergillus niger | 128 |

These values demonstrate that the compound is particularly effective against Gram-positive bacteria, with varying efficacy against fungi and Gram-negative bacteria .

Case Studies

- Antifungal Efficacy : A study on the antifungal activity of various quaternary ammonium compounds found that this compound showed significant inhibition against Candida albicans and Aspergillus niger, with lower MIC values than other tested compounds .

- Surfactant Applications in Drug Delivery : Research has highlighted the use of this compound in formulating liposomes for drug delivery systems. Its ability to encapsulate hydrophobic drugs while maintaining stability makes it a valuable component in pharmaceutical applications.

Toxicity and Safety

While this compound is effective as an antimicrobial agent, its toxicity profile must be considered. Studies indicate that its lipophilicity correlates with toxicity levels in aquatic organisms, suggesting careful handling and application in environments where non-target species may be affected .

Q & A

Basic Research Questions

Q. How can researchers quantify trace amounts of Dodecyl(2-hydroxyethyl)dimethylammonium bromide in environmental samples?

- Methodological Answer : Potentiometric sensors with ion-selective electrodes (ISEs) are effective for selective determination. For example, a carbon paste sensor modified with β-cyclodextrin and carbon nanotubes enhances selectivity by leveraging host-guest interactions. Calibration curves (e.g., Nernstian slopes) and validation via ICH guidelines ensure accuracy .

Q. What experimental parameters influence the aggregation behavior of this surfactant in aqueous solutions?

- Methodological Answer : Conductometric measurements and thermodynamic analysis (e.g., critical micelle concentration, Gibbs free energy) are key. Variables like temperature, ionic strength (e.g., NaCl addition), and surfactant mixtures (e.g., with tetradecyltrimethylammonium bromide) alter micellization. Data fitting to models like the Rubingh equation resolves mixed micelle parameters .

Q. How does the hydroxyl group in this compound affect its catalytic activity compared to analogs?

- Methodological Answer : Quantitative Structure–Property Relationship (QSPR) modeling identifies hydroxyl groups as bifunctional sites enhancing catalytic activity in CO₂ cycloaddition. Comparative studies with ethyl-hexadecyl-dimethylammonium bromide show a 15–20% increase in styrene carbonate yield due to hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational models resolve contradictions between predicted and empirical catalytic activity data?

- Methodological Answer : Discrepancies arise from oversimplified QSPR assumptions (e.g., neglecting solvent effects). Validate models via virtual screening against experimental benchmarks (e.g., tetrabutylammonium bromide as a reference). Adjust descriptors for solvation energy and steric hindrance to improve accuracy .

Q. What strategies optimize transfection efficiency when using cationic surfactants like this compound?

- Methodological Answer : Co-formulate with helper lipids (e.g., DOPE) at specific molar ratios (e.g., 0.5–0.8 DOPE fraction). Sonication protocols and counterion selection (bromide vs. chloride) modulate liposome size and DNA binding. In vitro assays (e.g., β-galactosidase) quantify transfection efficacy .

Q. How does temperature modulate the self-assembly of surfactant-cyclodextrin complexes?

- Methodological Answer : Temperature-controlled phase transitions (e.g., micelles to lamellae) are studied via differential scanning calorimetry (DSC) and dynamic light scattering (DLS). For example, heating disrupts hydrogen bonds between the surfactant’s hydroxyl group and cyclodextrin, shifting aggregation states .

Q. What analytical techniques characterize chiral selectivity in surfactant-tryptophan interactions?

- Methodological Answer : Electrospray ion mobility-mass spectrometry (ESI-IM-MS) distinguishes D/L-tryptophan incorporation into surfactant aggregates. Adjusting solution pH (e.g., 5.0–9.0) alters charge states and mobility profiles, with collision cross-section (CCS) analysis quantifying enantioselectivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.